

# Procyanidin C1: A Technical Guide to Natural Sources, Bioavailability, and Therapeutic Potential

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## Compound of Interest

Compound Name: Procyanidin C1

Cat. No.: B1209222

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## Abstract

**Procyanidin C1** (PCC1), a trimeric B-type proanthocyanidin composed of three (-)-epicatechin units, has emerged as a promising natural compound with significant therapeutic potential.<sup>[1][2]</sup> Abundantly found in various plant-based foods, PCC1 exhibits a range of biological activities, including senolytic, antioxidant, and anti-inflammatory effects.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the natural sources of **procyanidin C1**, its bioavailability and metabolism, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and quantification are also presented to facilitate further research and development.

## Natural Sources of Procyanidin C1

**Procyanidin C1** is prevalent in a variety of fruits, seeds, and barks.<sup>[2][4]</sup> The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.<sup>[5]</sup> Key dietary sources include grape seeds, apples, cinnamon, and cocoa.<sup>[2][6]</sup>

Table 1: **Procyanidin C1** Content in Selected Foods

Food Source	Mean Content (mg/100g or mg/100mL)	Reference
Red Wine	2.56 mg/100 mL	[7]
Broad Bean Pod (raw)	0.13 mg/100 g FW	[7]
Grape Seed	High (qualitative)	[1][2][8]
Apple (unripe)	High (qualitative)	[2]
Cinnamon	High (qualitative)	[2]
Cocoa	Detected	[6]

FW: Fresh Weight. Quantitative data for some sources is limited, with many studies confirming presence without specifying amounts.

## Bioavailability and Metabolism

The bioavailability of procyanidins, including **procyanidin C1**, is generally low and inversely correlated with their degree of polymerization.[9][10] While monomers and dimers can be absorbed in the small intestine, larger oligomers like trimers are less readily absorbed.[9][11]

Most ingested procyanidins transit to the colon, where they are extensively metabolized by the gut microbiota into smaller phenolic acids, such as phenyl valerolactones, phenylacetic acids, and phenylpropionic acids.[9][12] These metabolites are then absorbed and may be responsible for some of the systemic health benefits attributed to procyanidin consumption.[13] Limited in vivo studies in humans have detected procyanidin dimers in plasma after consumption of procyanidin-rich extracts, suggesting some level of absorption of the intact oligomers.[11]

Table 2: Pharmacokinetic Parameters of Procyanidins

Compound	Species	Dose	Cmax	Tmax	Bioavailability (%)	Reference
Procyanidin B1	Human	2g Grape Seed Extract	10.6 ± 2.5 nmol/L	2 h	Not Reported	[13]
Procyanidin B2	Human	1.8 mg/kg body weight	4.0 ± 0.6 nM	Not Reported	Not Reported	[11]
Procyanidin B2	Human	0.375 g cocoa/kg body weight	41 ± 4 nM	Not Reported	Not Reported	[11]
[14C]Procyanidin B2	Rat	10.5 mg/kg (oral)	Not Reported	~6 h	8-11% (from blood)	[13]

Data for **Procyanidin C1** is limited; Procyanidin B1 and B2 are structurally similar dimers and provide an insight into the likely pharmacokinetic profile of smaller procyanidin oligomers.

## Experimental Protocols

### Extraction of Procyanidin C1

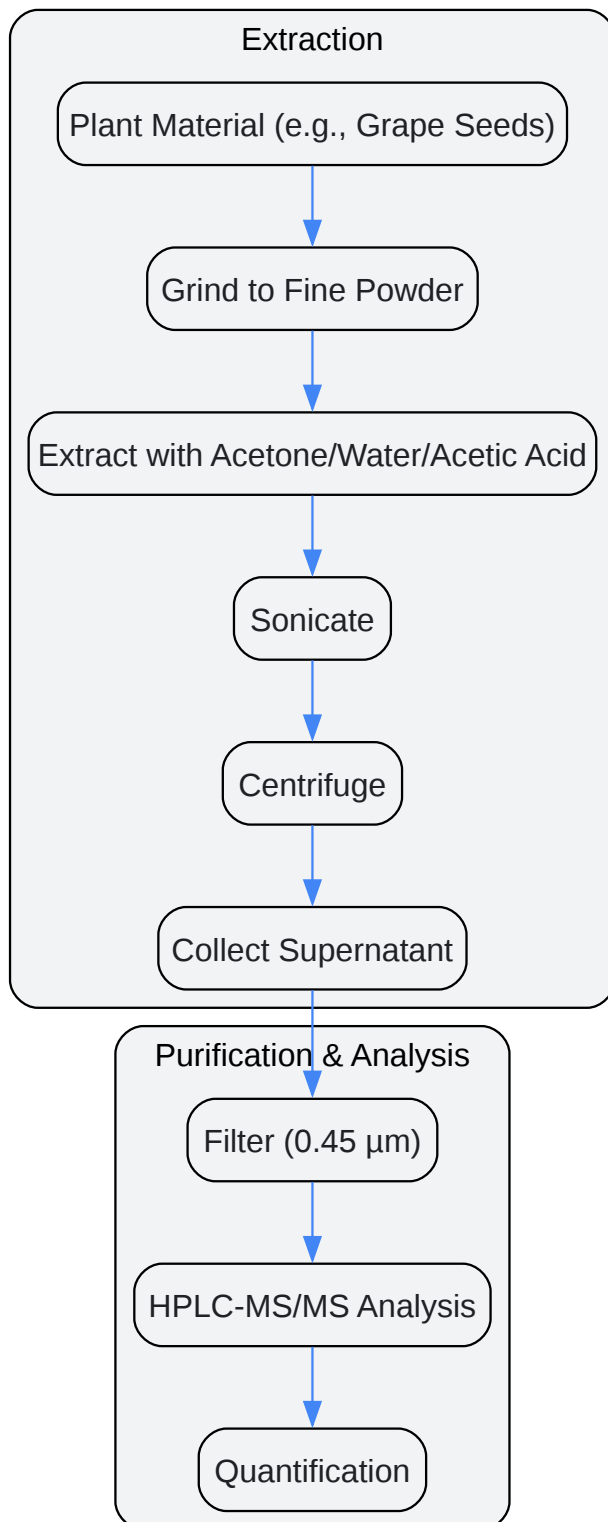
The efficient extraction of **procyanidin C1** from plant matrices is crucial for accurate quantification and biological activity assessment. A common and effective method involves the use of an acetone/water/acetic acid solvent system.[14]

Protocol: Extraction from Plant Material

- Sample Preparation: Lyophilize or use fresh plant material and grind to a fine powder.[14]
- Extraction Solvent: Prepare a mixture of acetone, water, and acetic acid in a 70:29.5:0.5 (v/v/v) ratio.[14]
- Extraction Process:

- Weigh approximately 250 mg of the powdered sample into a centrifuge tube.[\[14\]](#)
- Add 5 mL of the extraction solvent.[\[14\]](#)
- Vortex the mixture thoroughly for 1-2 minutes.[\[14\]](#)
- Sonicate the sample for 60 minutes at room temperature.[\[14\]](#)
- Centrifuge the slurry at 2500 rpm for 15 minutes.[\[14\]](#)
- Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.  
[\[14\]](#)
- Filtration: Filter the supernatant through a 0.45  $\mu$ m syringe filter prior to HPLC-MS analysis.  
[\[14\]](#)

## Experimental Workflow: Procyanidin C1 Extraction and Analysis



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Caption: A typical experimental workflow for the extraction and analysis of **Procyanidin C1**.

## Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the selective and sensitive quantification of **procyanidin C1**.  
[14][15]

Instrumentation and Conditions:

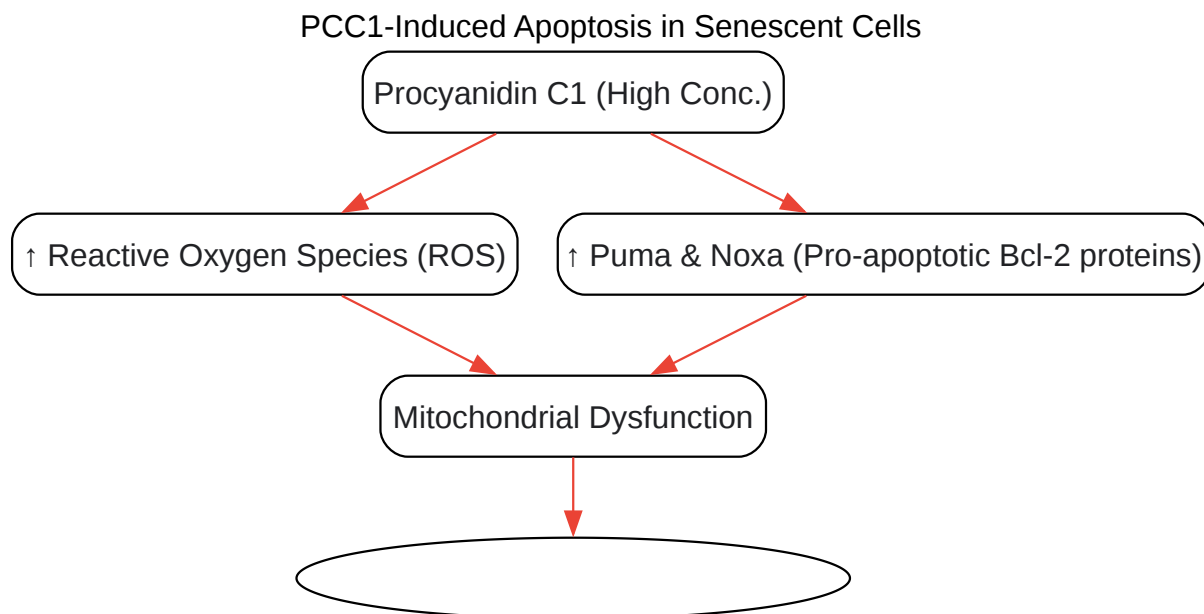
- HPLC System: A system capable of binary gradient elution.
- Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column. Normal-phase HPLC is particularly effective for separating procyanidins based on their degree of polymerization.[5][15]
- Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[15]
- Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[16]
- Quantification: A calibration curve is generated using a purified **procyanidin C1** standard. Quantification is based on the peak area of the specific mass transition for **procyanidin C1**.  
[5]

## Molecular Signaling Pathways

**Procyanidin C1** has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[1][3][8] This activity is particularly relevant for aging and age-related diseases.

## Induction of Apoptosis in Senescent Cells

At higher concentrations, **procyanidin C1** induces apoptosis in senescent cells through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.  
[3][17][18] This leads to mitochondrial dysfunction and the activation of the apoptotic cascade.

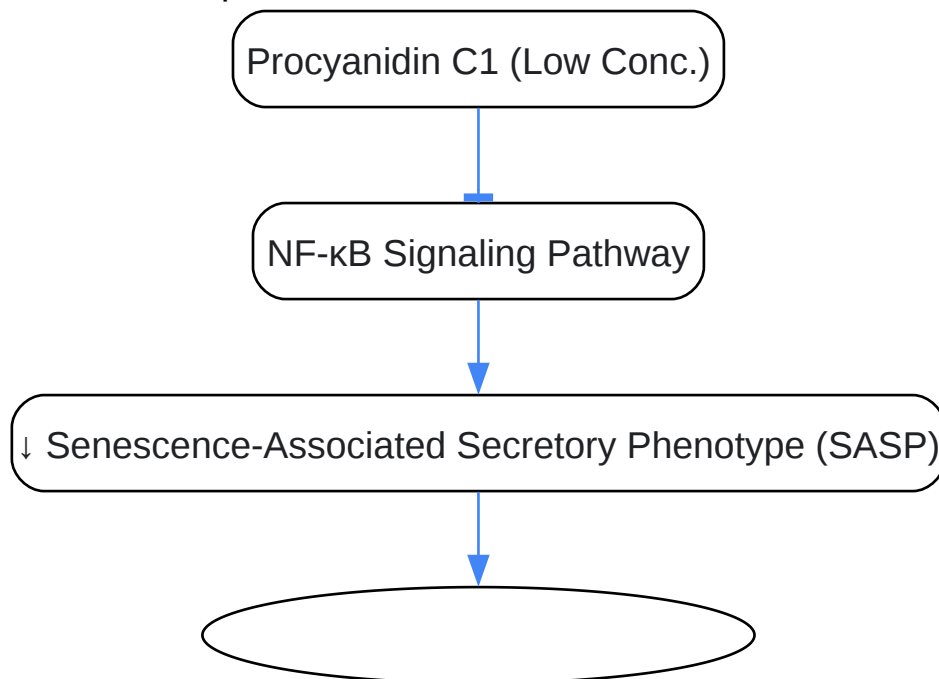


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Caption: Signaling pathway of **Procyanidin C1** inducing apoptosis in senescent cells.

## Senomorphic Activity and NF- $\kappa$ B Signaling

At lower concentrations, **procyanidin C1** acts as a senomorphic agent, meaning it can modulate the phenotype of senescent cells without killing them.[1][8] It achieves this by inhibiting the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[1] This leads to a reduction in the Senescence-Associated Secretory Phenotype (SASP), which is a collection of pro-inflammatory cytokines and other molecules secreted by senescent cells that contribute to chronic inflammation and aging.[3]

Senomorphic Action of PCC1 via NF- $\kappa$ B Inhibition

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Caption: **Procyanidin C1**'s senomorphic activity through NF- $\kappa$ B pathway inhibition.

## Conclusion and Future Directions

**Procyanidin C1** is a readily available natural compound with significant potential for applications in aging research and the development of therapeutics for age-related diseases. Its dual-action as both a senolytic and senomorphic agent makes it a particularly interesting candidate for further investigation. Future research should focus on elucidating the precise pharmacokinetic profile of **procyanidin C1** in humans, identifying its specific cellular targets, and conducting clinical trials to validate its efficacy and safety for various health applications. The detailed methodologies provided in this guide offer a foundation for researchers to advance our understanding of this promising phytochemical.

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